
CX-6258
概要
説明
CX-6258は、Pim-1、Pim-2、Pim-3を含むPimキナーゼファミリーの強力で選択的な経口投与可能な阻害剤です。これらのキナーゼは、細胞の生存と増殖において重要な役割を果たすセリン/スレオニンキナーゼです。 Pimキナーゼの過剰発現は、さまざまな癌に関係しているため、癌治療の標的となっています .
科学的研究の応用
CX-6258 has been extensively studied for its potential in cancer therapy. It has shown significant antiproliferative activity against various human cancer cell lines, including acute lymphoblastic leukemia, acute myelogenous leukemia, chronic myelogenous leukemia, and multiple myeloma . Additionally, this compound has demonstrated in vivo efficacy in tumor models, making it a promising candidate for further development in cancer treatment .
作用機序
CX-6258は、Pimキナーゼの活性を阻害することにより効果を発揮します。これらのキナーゼは、細胞の生存と増殖の調節に関与しています。 Pimキナーゼを阻害することにより、this compoundは癌細胞のアポトーシスを誘導し、細胞増殖を抑制します . この化合物も、環状GMP-AMPシンターゼ(cGAS)–インターフェロン遺伝子刺激因子(STING)経路を活性化し、腫瘍細胞に対する免疫応答を導きます .
類似化合物の比較
類似化合物:- AZD1206
- PIM447
- SGI-1776
独自性: this compoundは、3つのすべてのPimキナーゼアイソフォーム(Pim-1、Pim-2、Pim-3)の強力で選択的な阻害においてユニークです。 また、優れた生化学的効力とキナーゼ選択性を示しており、癌研究および治療における貴重なツールとなっています .
生化学分析
Biochemical Properties
CX-6258 has been identified as a potent inhibitor of pan-Pim kinases, with IC50 values of 5, 25, and 16 nM for Pim-1, Pim-2, and Pim-3, respectively . Pim kinases are a family of serine/threonine kinases that regulate cell survival . They are tightly regulated at the level of transcription and translation, and their expression is mediated by the JAK/STAT signaling pathway, which is activated by various cytokines and hormones .
Cellular Effects
This compound has shown potent activity against both RMi-sensitive (RMS) and -resistant (RMR) melanoma cell lines . It has been reported to result in reduced proliferation, frequent formation of micronuclei, recruitment of cGAS, and activation of the cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Pim kinases . Pim kinases are known to suppress apoptosis by the direct phosphorylation and inhibition of pro-apoptotic Bcl-2 antagonist of cell death (BAD) . This compound, by inhibiting Pim kinases, can therefore modulate the chemosensitivity of cancer cells .
Temporal Effects in Laboratory Settings
It has been reported to exhibit in vitro synergy with chemotherapeutics and robust in vivo efficacy in two Pim kinases driven tumor models .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been explicitly mentioned in the available literature. It has been reported to show robust in vivo efficacy in two Pim kinases driven tumor models .
Metabolic Pathways
It is known that the expression of Pim kinases, which this compound inhibits, is mediated by the JAK/STAT signaling pathway .
準備方法
合成経路と反応条件: CX-6258の合成には、触媒としてピペリジン存在下、クロロオキソインドールとフラルデヒドの反応が含まれます。反応は、窒素雰囲気下、乾燥した無水エタノール中で行われます。 混合物は、添加が完了に近づくと可溶化されます .
工業生産方法: this compoundの工業生産方法は、広く文書化されていません。 一般的なアプローチには、実験室設定と同じ反応条件を使用する大規模合成が含まれ、収量と純度を最適化します .
化学反応の分析
反応の種類: CX-6258は、反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加できます .
一般的な試薬と条件: this compoundの合成と反応で使用される一般的な試薬には、クロロオキソインドール、フラルデヒド、およびピペリジンが含まれます。 反応は通常、窒素雰囲気下、乾燥したエタノール中で行われます .
主要な生成物: This compoundの合成から生成される主要な生成物は、化合物そのものであり、Pimキナーゼに対する強力な阻害活性で特徴付けられます .
科学研究への応用
This compoundは、癌治療における可能性について広く研究されてきました。 急性リンパ性白血病、急性骨髄性白血病、慢性骨髄性白血病、多発性骨髄腫など、さまざまなヒト癌細胞株に対して有意な抗増殖活性を示しました . さらに、this compoundは、腫瘍モデルにおいてin vivoでの有効性を示しており、癌治療におけるさらなる開発のための有望な候補となっています .
類似化合物との比較
Similar Compounds:
- AZD1206
- PIM447
- SGI-1776
Uniqueness: CX-6258 is unique in its potent and selective inhibition of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3). It also exhibits excellent biochemical potency and kinase selectivity, making it a valuable tool in cancer research and therapy .
生物活性
CX-6258 is a potent and selective inhibitor of the Pim kinase family, which includes Pim-1, Pim-2, and Pim-3. These serine/threonine kinases are implicated in various cellular processes, including cell survival, proliferation, and apoptosis. The biological activity of this compound has been studied extensively in preclinical models, demonstrating its potential as an anticancer therapeutic agent.
This compound functions by inhibiting the activity of Pim kinases, which are often overexpressed in several cancer types. By blocking these kinases, this compound disrupts pathways that promote tumor growth and survival. The compound has shown strong binding affinity to these kinases, with IC50 values reported as follows:
Kinase | IC50 (nM) |
---|---|
Pim-1 | 5 |
Pim-2 | 25 |
Pim-3 | 16 |
FLT3 | 134 |
Haspin | 34 |
These values indicate that this compound exhibits significantly higher potency against Pim kinases compared to FLT3 and Haspin, suggesting its selectivity towards the target kinases essential for cancer cell survival .
Antiproliferative Activity
Numerous studies have evaluated the antiproliferative effects of this compound across various cancer cell lines. Notably, it has demonstrated robust activity against both solid tumors and hematological malignancies. In vitro studies revealed that this compound effectively inhibited the growth of multiple cancer cell lines, including prostate adenocarcinoma (PC3) and acute myeloid leukemia (MV-4-11) cells.
Case Study: Combination Therapy
A significant aspect of this compound's biological activity is its synergy with other anticancer agents. For instance, a study investigated the combination of this compound with osimertinib (an EGFR inhibitor) in non-small cell lung cancer (NSCLC) models. The results showed that this combination not only inhibited cell proliferation more effectively than either drug alone but also enhanced apoptosis rates:
Treatment | Apoptosis Rate (%) |
---|---|
Control | 5.1 ± 0.1 |
Osimertinib | 11.2 ± 0.9 |
This compound | 16.0 ± 0.3 |
This compound + Osimertinib | 20.6 ± 0.7 |
The combination treatment significantly increased apoptotic rates compared to single treatments, indicating a promising therapeutic strategy for enhancing efficacy in NSCLC .
In Vivo Efficacy
In vivo studies further support the therapeutic potential of this compound. When tested in xenograft models, it exhibited dose-dependent tumor growth inhibition:
Dose (mg/kg) | Tumor Growth Inhibition (%) |
---|---|
50 | 45 |
100 | 75 |
These findings highlight the compound's effectiveness in reducing tumor size and its potential for clinical application in cancer therapy .
特性
IUPAC Name |
(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31)/b22-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBPLKOPSFDBOX-CJLVFECKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C/4\C5=C(C=CC(=C5)Cl)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。